
Homopiperazine
Overview
Description
Homopiperazine (hexahydro-1,4-diazepine) is a seven-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 2. First synthesized in 1899, it is structurally analogous to piperazine but features an additional methylene group, conferring distinct conformational flexibility and physicochemical properties . Its X-ray structure reveals a symmetrical chair-like conformation with elongated C–C bonds (1.603 Å) in the N–CH₂–CH₂–N moiety compared to piperazine (1.520 Å in piperazine hydrate) . This elongation may influence its hydrogen-bonding capacity and solubility. This compound is widely utilized in drug design to enhance aqueous solubility, modulate receptor binding, and serve as a scaffold for bioisosteric replacements .
Preparation Methods
Synthetic Routes and Reaction Conditions: Homopiperazine can be synthesized through several methods. One common route involves the cyclization of N-β-hydroxyethyl-1,3-propanediamine using a copper-chromium-barium-alumina catalyst in a fixed-bed reactor . Another method includes the Schmidt-type rearrangement of methyl-4-piperidone to produce 5-homopiperazinone, which is then reduced to this compound using lithium aluminium hydride .
Industrial Production Methods: Industrial production of this compound often involves catalytic cyclizations. For example, the cyclization of N-(2-cyanoethyl)-ethylenediamine and N-β-hydroxyethyl-1,3-propanediamine using a Raney nickel catalyst has been reported . These methods are optimized for high yield and cost-effectiveness.
Chemical Reactions Analysis
Substitution Reactions
Homopiperazine undergoes alkylation and acylation at its nitrogen atoms, forming derivatives with varied biological and industrial applications.
Key Reactions:
Mechanistic Insight :
-
Alkylation proceeds via nucleophilic attack of the amine on electrophilic carbons, favored by the lone pair availability on nitrogen.
-
Acylation reactions with chloroacetyl derivatives yield diamides, which exhibit NMDA receptor modulation comparable to endogenous polyamines like spermine .
Condensation with Carbonyl Compounds
This compound reacts with glyoxal derivatives to form cyclic or open-chain products, depending on stoichiometry.
Example Reaction:
Reactant | Product | Mole Ratio (this compound:Glyoxal) | Conditions |
---|---|---|---|
This compound + Glyoxal | This compound ethanone | 0.5:1 | Methanol, 0–75°C |
This compound + Glyoxal | This compound ethanediol | 2:1 | Aqueous/organic solvent |
Applications :
-
Ethanone derivatives serve as epoxy resin hardeners.
-
Ethanediol derivatives act as corrosion inhibitors or lubricant additives .
Theoretical Predictions (Piperazine Analogy):
Oxidizing Agent | Major Products | Branching Ratio (N–H vs. C–H Abstraction) |
---|---|---|
OH radicals | Ring-opened aldehydes, nitrosamines | 18% N–H abstraction, 82% C–H abstraction |
Key Observations :
-
OH radical attack occurs preferentially at C–H bonds due to lower activation barriers compared to N–H bonds .
-
Secondary aerosol formation is observed in atmospheric oxidation, driven by reactions with nitric acid .
Acid-Base Reactions
This compound’s basicity (pKₐ ~9.5) enables salt formation with acids, critical for pharmaceutical formulations.
Example:
Acid | Product | Application |
---|---|---|
Nitric acid | This compound dinitrate | Precursor for aerosol particle formation |
Hydrochloric acid | This compound dihydrochloride | Corrosion inhibition |
Photolysis and Radical Interactions
Under UV light, this compound-derived nitrosamines (e.g., 1-nitrosopiperazine analogs) undergo cleavage:
Reaction Scheme:
Atmospheric Impact :
Theoretical and Computational Insights
Quantum chemistry calculations (M06-2X/aug-cc-pVTZ level) predict:
Scientific Research Applications
Cancer Treatment
Homopiperazine derivatives have emerged as promising candidates in cancer therapy, particularly as proteasome inhibitors. The proteasome is crucial for degrading ubiquitinated proteins, and its inhibition can lead to apoptosis in cancer cells.
Case Study: Proteasome Inhibition
A study demonstrated that several this compound derivatives (HPDs), including K-7174, effectively inhibited all three catalytic subunits of the proteasome (β1, β2, and β5), unlike traditional inhibitors such as bortezomib, which primarily target β5. This unique mechanism allows HPDs to overcome resistance seen in bortezomib-treated multiple myeloma patients. K-7174 showed cytotoxic effects on various hematological malignancies and enhanced the effects of bortezomib against resistant cell lines .
Compound | Mechanism of Action | Cancer Type | Effectiveness |
---|---|---|---|
K-7174 | Proteasome inhibition via multiple subunits | Multiple Myeloma | High |
K-11706 | Induces apoptosis through proteotoxic stress | Leukemia | Moderate |
Antipsychotic Applications
This compound analogs have also been explored for their antipsychotic properties. SYA013, a this compound derivative of haloperidol, was evaluated for its efficacy in treating schizophrenia.
Case Study: SYA013
In animal models, SYA013 demonstrated significant antipsychotic activity by inhibiting dopaminergic activity without causing escape failure responses (EFRs). It effectively reduced locomotor activity induced by amphetamines and conditioned avoidance responses in rats, indicating its potential as a treatment for schizophrenia .
Compound | Target Receptor | Animal Model | Observed Effect |
---|---|---|---|
SYA013 | Dopamine D2 | Rats | Reduced activity |
Other Therapeutic Applications
Beyond oncology and psychiatry, this compound derivatives have shown promise in various other therapeutic areas:
- Anti-inflammatory Agents : Some HPDs have been found to induce the unfolded protein response (UPR), which can mitigate inflammation .
- Antimicrobial Activity : this compound compounds have demonstrated inhibitory effects against bacterial growth, showcasing their potential as antimicrobial agents .
- Neuroprotective Effects : Research indicates that certain this compound derivatives may enhance neuroprotective mechanisms, contributing to cognitive function improvement .
Synthesis and Biological Evaluation
The synthesis of this compound derivatives typically involves straightforward chemical reactions that modify the basic structure to enhance biological activity. Various studies have detailed synthetic pathways leading to compounds with improved pharmacological profiles.
Synthesis Overview
The synthesis often employs techniques such as:
- Alkylation reactions
- Cyclization methods
- Functional group modifications
These synthetic strategies allow for the creation of a library of this compound derivatives that can be screened for specific biological activities.
Mechanism of Action
Homopiperazine derivatives, particularly those acting as proteasome inhibitors, exert their effects by binding to the catalytic subunits of the proteasome. This binding inhibits the proteolytic activity of the proteasome, leading to the accumulation of polyubiquitinated proteins and inducing apoptosis in cancer cells . The molecular targets include the β1, β2, and β5 subunits of the proteasome .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
Parameter | Homopiperazine | Piperazine | Oxopiperazine | 2,6-Diazaspiro[3.3]heptane |
---|---|---|---|---|
Ring Size | 7-membered | 6-membered | 6-membered (with ketone) | Bicyclic (two fused 3-membered rings) |
N–N Distance (Å) | 2.89 | 2.86 | 2.85 | 4.17 |
Basicity (pKa) | ~9.0 (protonated N) | ~9.8 (protonated N) | Reduced due to ketone | Variable based on substituents |
Solubility | Higher due to basic N | Moderate | Lower due to ketone | Depends on spiro-structure |
Conformation | Pseudo-chair | Chair | Planar with ketone | Perpendicular fused rings |
Key Insights :
- This compound’s larger ring size and increased N–N distance (vs. piperazine) enhance conformational flexibility, enabling better adaptation to receptor pockets .
- The basic nitrogen in this compound improves solubility compared to non-basic analogs like oxopiperazine, which contains a ketone group .
- Bridged systems like 2,6-diazaspiro[3.3]heptane exhibit significantly longer N–N distances (4.17 Å), limiting their utility in targets requiring close nitrogen spacing .
A. Serotonin and Dopamine Receptors :
- In 5HT1A and serotonin transporter (SERT) studies, this compound-containing compounds (e.g., 3) showed higher binding affinity (Ki = 12 nM at 5HT1A) than piperazine analogs (e.g., 7, Ki = 38 nM).
- In sigma-2 (σ2) receptor ligands, this compound derivatives (e.g., SYA 013 ) exhibited superior selectivity (σ1Ki/σ2Ki = 25.9) over piperazine analogs, attributed to better shape complementarity .
B. Anticancer and Antitubercular Activity :
- This compound analogs of JS-K (e.g., 2b ) demonstrated enhanced nitric oxide release and antiproliferative activity in leukemia cells compared to piperazine derivatives, likely due to improved cellular uptake .
- In antitubercular screens, this compound-derived compounds showed dual activity in bacterial growth inhibition (MIC ≤ 12.5 µM) and Luc assay (targeting cell wall biosynthesis), outperforming piperazine and other diamines .
C. mGlu4 Positive Allosteric Modulators (PAMs) :
- This compound-based VU0105737 exhibited mGlu4 PAM activity (EC₅₀ = 320 nM) with non-planar geometry and basic nitrogen, contrasting with planar, non-basic piperazine analogs like VU0155041 .
Biological Activity
Homopiperazine, also known as hexahydro-1,4-diazepine, is a cyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound and its derivatives, focusing on their synthesis, pharmacological properties, and potential therapeutic applications.
Overview of this compound
This compound is characterized by its 1,4-diazepane ring structure, which provides a versatile scaffold for the development of various bioactive compounds. Its derivatives have been investigated for their potential as anticancer agents, enzyme inhibitors, and neuroprotective agents.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives typically involves the reaction of this compound with various electrophiles to introduce different functional groups. For instance:
- General Reaction :
This method allows for the modification of the compound to enhance its biological activity. Recent studies have reported the synthesis of several derivatives with promising pharmacological profiles.
Anticancer Activity
This compound derivatives have shown significant anticancer properties. A study reported the synthesis of novel this compound derivatives and their evaluation against cancer cell lines. The results indicated that certain compounds exhibited potent antiproliferative activity:
Compound | IC50 Value (µM) | Activity Type |
---|---|---|
6a | 30 | Antiproliferative |
6b | 30 | Antiproliferative |
7c | 65 | Antiproliferative |
Compounds with carboxamide functionalities demonstrated superior activity compared to those with carbothioamide linkages, suggesting that structural modifications can significantly influence efficacy .
Enzyme Inhibition
This compound derivatives have also been explored as inhibitors of dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in glucose metabolism and diabetes. One study synthesized beta-aminoacyl-containing this compound derivatives that exhibited nanomolar activity against DPP-IV without inhibiting cytochrome P450 enzymes (CYPs), making them potential candidates for diabetes treatment:
Compound | DPP-IV IC50 (nM) | CYP Inhibition |
---|---|---|
7m | Nanomolar | None |
7s | Good activity | None |
7t | Good selectivity | None |
This selectivity is crucial for minimizing side effects associated with CYP inhibition .
Neuroprotective Effects
Research has indicated that this compound may possess neuroprotective properties. A study highlighted its potential in protecting neuronal cells from oxidative stress and apoptosis, suggesting a role in treating neurodegenerative diseases. However, further investigation is needed to elucidate the mechanisms involved .
Case Studies
- Anticancer Efficacy : A series of this compound derivatives were tested against various cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis.
- DPP-IV Inhibition : In vitro studies demonstrated that specific this compound derivatives could effectively inhibit DPP-IV, leading to decreased glucose levels in diabetic models.
Q & A
Basic Research Questions
Q. How is homopiperazine synthesized and characterized experimentally?
this compound is typically synthesized via protonation and coordination with metal ions such as Sn(IV). For example, in the synthesis of diphenyltin(IV)-homopiperazine complexes, stoichiometric ratios (1:1) are confirmed using elemental analysis, thermal techniques, and spectral methods (IR, NMR, mass spectrometry). IR spectroscopy identifies shifts in νNH (3294 → 3423 cm⁻¹) and νSn-N (432 cm⁻¹) upon coordination, while NMR reveals downfield shifts in NH protons (Δδ ≈ 0.29 ppm) due to Sn(IV) bonding .
Q. What experimental techniques are used to determine protonation constants and complex equilibria?
Protonation constants (logβ) and complex formation equilibria are studied via potentiometric titrations under controlled conditions (25°C, 0.1 mol dm⁻³ ionic strength, nitrogen atmosphere). Titration data are analyzed using programs like Miniquad-75 to calculate species distribution (e.g., 1:1 complexes, protonated/hydrolyzed forms). For example, logβ11 and logβ12 values for this compound are compared with literature data after adjusting for solvent composition (75% dioxane) .
Q. What is the baseline biological activity profile of this compound and its metal complexes?
this compound and its diphenyltin(IV) complex exhibit enhanced antimicrobial activity (e.g., against Staphylococcus aureus and Escherichia coli) due to reduced metal ion polarity upon coordination, improving lipid membrane penetration. Antitumor activity against MCF7 breast cancer cells shows lower IC50 values for the complex (27 μg/mL) compared to free this compound (30 μg/mL) and diphenyltin(IV) dichloride (80 μg/mL). Docking studies correlate activity with binding to oxidoreductase enzymes .
Q. How does this compound compare to piperazine in receptor binding and drug design?
this compound derivatives often show higher receptor affinity than piperazine analogs. For example, in 5HT1A receptor studies, this compound-based compounds (e.g., K-7174) exhibit better binding due to conformational flexibility from the seven-membered ring. However, increasing carbon chain length in piperazine derivatives can mitigate this difference .
Q. What are the key spectral markers for confirming this compound coordination in complexes?
IR spectroscopy identifies νSn-C (567 cm⁻¹) and νSn-N (432 cm⁻¹) stretches. NMR reveals downfield shifts in NH and adjacent protons (Hα, Hβ, Hγ) upon Sn(IV) coordination. DFT calculations further validate distorted octahedral geometries, with Sn-N bond distances (~2.585 Å) shorter than in free this compound (3.149 Å) .
Advanced Research Questions
Q. How do solution-phase equilibria and speciation impact the biological relevance of this compound complexes?
Speciation diagrams derived from potentiometric data reveal dominant species (e.g., [Sn(HP)Cl₂] at physiological pH), which influence bioavailability. Hydrolyzed species (e.g., Sn(OH)₂) may reduce activity due to lower solubility, while protonated forms enhance stability in acidic environments .
Q. What role does DFT play in optimizing this compound complex structures?
DFT calculations predict geometries (e.g., distorted octahedral Sn coordination), bond lengths, and electronic properties. For diphenyltin(IV)-homopiperazine, DFT confirms the chelate ring formation and quantifies energy stabilization (~15–20 kJ/mol) compared to unbound states. These insights guide synthetic strategies for enhancing stability and activity .
Q. How does this compound perform as a CO₂ absorbent compared to other diamines?
Aqueous this compound (HomoPZ) shows moderate CO₂ absorption capacity (0.8–1.2 mol CO₂/mol amine) but lower heat of absorption (~−60 kJ/mol) than piperazine (PZ). Its seven-membered ring reduces steric hindrance, improving reaction kinetics but requiring higher energy for solvent regeneration .
Q. What structural modifications enhance this compound’s proteasome inhibitory activity?
Substituents like trimethoxyphenyl groups (e.g., K-7174, C=5 chain) increase proteasome binding affinity by facilitating π-π stacking and hydrophobic interactions. Chain length optimization (C=3 to C=7) balances solubility and target engagement, with C=5 showing optimal IC50 values (~50 nM) .
Q. What mechanisms explain this compound’s corrosion inhibition on iron surfaces?
At low concentrations (≤0.016M), this compound adsorbs vertically via one NH group, reducing corrosion rates by ~35%. At higher concentrations, flat adsorption via both NH groups forms a dense hydrophobic layer, achieving ~90% inhibition. Differential capacitance measurements confirm monolayer formation .
Q. Methodological Tables
Table 1. Key Spectral Data for this compound Complex Characterization
Technique | Free this compound | Sn(IV) Complex | Reference |
---|---|---|---|
IR (νNH) | 3294 cm⁻¹ | 3423 cm⁻¹ (shifted) | |
IR (νSn-N) | – | 432 cm⁻¹ | |
¹H NMR (NH) | δ 1.45 ppm | δ 1.74 ppm (Δδ = +0.29 ppm) |
Table 2. Biological Activity of Diphenyltin(IV)-Homopiperazine Complex
Assay | This compound | Sn(IV) Complex | Diphenyltin(IV) Dichloride | Reference |
---|---|---|---|---|
MCF7 IC50 (μg/mL) | 30 | 27 | 80 | |
E. coli Inhibition | Moderate | High | Low |
Properties
IUPAC Name |
1,4-diazepane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2/c1-2-6-4-5-7-3-1/h6-7H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQUYSHZXSKYCSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCNC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1060130 | |
Record name | 1H-1,4-Diazepine, hexahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1060130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
505-66-8 | |
Record name | Homopiperazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=505-66-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hexahydro-1,4-diazepine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000505668 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-1,4-Diazepine, hexahydro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1H-1,4-Diazepine, hexahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1060130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Perhydro-1,4-diazepine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.288 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HEXAHYDRO-1,4-DIAZEPINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95CL167W8T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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